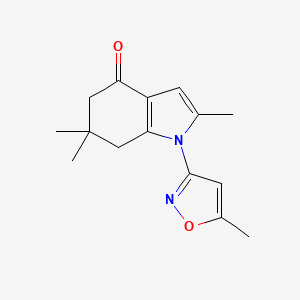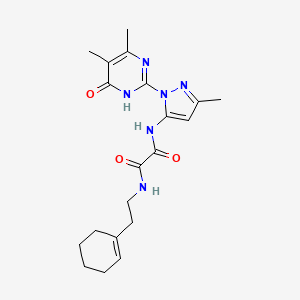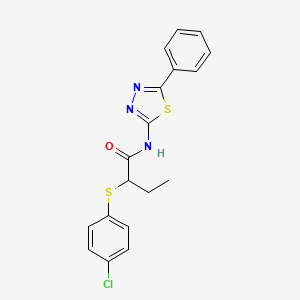
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a promising compound that has shown potential in the treatment of various diseases.
Applications De Recherche Scientifique
Anticancer Activities
Several novel thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising in vitro anticancer activity against Hepatocellular carcinoma cell lines, with compounds demonstrating significant inhibition concentrations (IC50 values) suggesting potential utility in cancer treatment research (Gomha et al., 2017).
Antimicrobial Agents
Compounds with the 1,3,4-thiadiazole scaffold have been synthesized and tested for their antimicrobial efficacy. For example, derivatives synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been explored for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies on certain derivatives against the corrosion of iron have revealed promising results, with the theoretical data aligning well with experimental inhibition efficiency, suggesting these compounds' utility in protecting metals from corrosion (Kaya et al., 2016).
Cholinesterase Inhibition
Research into the inhibition of acetyl- and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases, has identified derivatives of 1,3,4-oxadiazoles as moderate dual inhibitors. These compounds have been synthesized and evaluated, with some showing better efficiency than established drugs in inhibiting these enzymes, highlighting their potential in treating conditions like dementia and myasthenia gravis (Pflégr et al., 2022).
Antifungal and Antibacterial Drug Development
In the pursuit of new antimicrobial agents, heterocyclic dicarboxylic acids and their derivatives have been synthesized and tested for antibacterial and antifungal activities. These compounds have yielded better results than reference drugs, indicating their potential as novel antimicrobial drugs (Dabholkar & Parab, 2011).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-15(24-14-10-8-13(19)9-11-14)16(23)20-18-22-21-17(25-18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPHRKTGKOVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


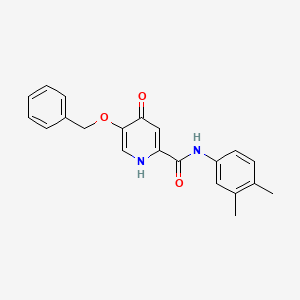
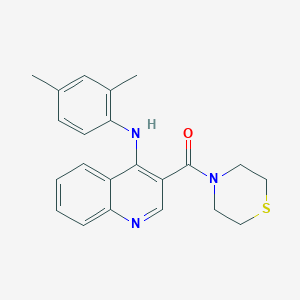
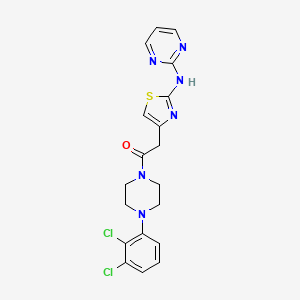
![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)
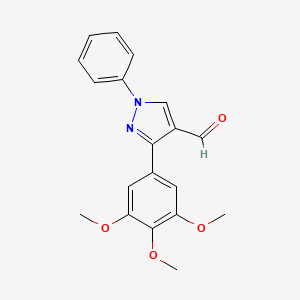

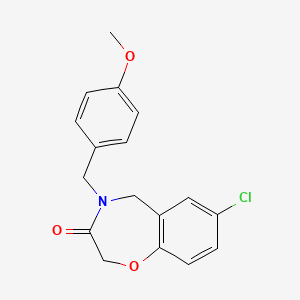
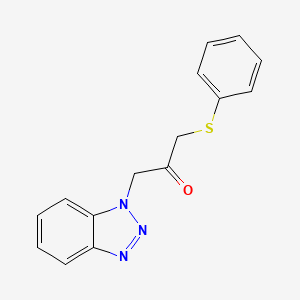
![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)
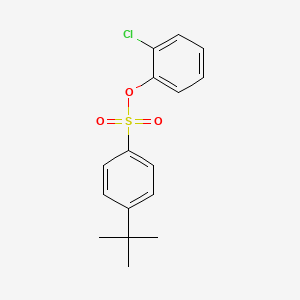
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)
